- New process for synthesis of 5-nitrosalicylic acid, Zhejiang Gongye Daxue Xuebao, 2005, 33(1), 96-99
Cas no 96-97-9 (5-Nitrosalicylic acid)
5-Nitrosalicylic acid Chemical and Physical Properties
Names and Identifiers
-
- Anilotic acid
- 5-Nitrosalicylic Aci
- 5-Nitrosalicylic Acid
- 2-Hydroxy-5-nitrobenzoic Acid
- Benzoic acid, 2-hydroxy-5-nitro-
- 5-Nitro-2-hydroxybenzoic acid
- 2-hydroxy-5-nitro-benzoic acid
- 5-nitro-salicylic acid
- Salicylic acid, 5-nitro-
- 82L9G7FYZ3
- PPDRLQLKHRZIJC-UHFFFAOYSA-N
- 6R7
- Mesalamine impurity N
- 5-nitro salicylic acid
- PubChem19717
- 5-nitro salicyclic acid
- 5NSA
- 5-nitro-2-oxido-benzoate
- K
- 2-Hydroxy-5-nitrobenzoic acid (ACI)
- Salicylic acid, 5-nitro- (7CI, 8CI)
- NSC 175998
- NSC 183
- 2-Hydroxy-5-nitrobenzoic acid,98%
- Mesalazine Imp. N (EP): 2-Hydroxy-5-nitrobenzoic Acid(5-Nitrosalicylic Acid)
- 5-Nitrosalicylic acid
-
- MDL: MFCD00007338
- Inchi: 1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11)
- InChI Key: PPDRLQLKHRZIJC-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC=C([N+](=O)[O-])C=1)O
- BRN: 2213719
Computed Properties
- Exact Mass: 183.01700
- Monoisotopic Mass: 183.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.3
- Topological Polar Surface Area: 103
Experimental Properties
- Color/Form: Pale yellow crystals
- Density: 1.650(lit.)
- Melting Point: 228-230 °C (lit.)
- Boiling Point: 316.77°C (rough estimate)
- Flash Point: 183.9℃
- Refractive Index: 1.6280 (estimate)
- Solubility: water: soluble1g in 1475ml(lit.)
- Water Partition Coefficient: Soluble in water 1g/1475ml .
- PSA: 103.35000
- LogP: 1.52180
- Merck: 6631
- Solubility: Soluble in alcohol and ether
5-Nitrosalicylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
5-Nitrosalicylic acid Customs Data
- HS CODE:29182990
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
5-Nitrosalicylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044337-5g |
5-Nitrosalicylic acid |
96-97-9 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 044337-10g |
5-Nitrosalicylic acid |
96-97-9 | 95% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 044337-25g |
5-Nitrosalicylic acid |
96-97-9 | 95% | 25g |
£26.00 | 2022-03-01 | |
| Fluorochem | 044337-100g |
5-Nitrosalicylic acid |
96-97-9 | 95% | 100g |
£82.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H120323-5g |
5-Nitrosalicylic acid |
96-97-9 | >98.0% | 5g |
¥70.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H120323-100g |
5-Nitrosalicylic acid |
96-97-9 | >98.0% | 100g |
¥711.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H120323-10g |
5-Nitrosalicylic acid |
96-97-9 | >98.0% | 10g |
¥133.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H120323-25g |
5-Nitrosalicylic acid |
96-97-9 | >98.0% | 25g |
¥222.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H120323-250g |
5-Nitrosalicylic acid |
96-97-9 | >98.0% | 250g |
¥1512.90 | 2023-09-02 | |
| Chemenu | CM161326-100g |
2-Hydroxy-5-nitrobenzoic acid |
96-97-9 | 95+% | 100g |
$122 | 2021-06-16 |
5-Nitrosalicylic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1.0 - 2.0, 25 °C
- Compositions and methods for the treatment of inflammatory bowel disease, United States, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1 - 2, 25 °C
- Green approach for large scale process of mesalamine, an antiinflammatory agent, Rasayan Journal of Chemistry, 2009, 2(3), 688-690
Production Method 9
Production Method 10
1.2 Reagents: Isopropyl acetate , Water
2.1 Reagents: Sodium hydroxide ; 20 min, 20 bar, 180 °C
5-Nitrosalicylic acid Raw materials
5-Nitrosalicylic acid Preparation Products
5-Nitrosalicylic acid Suppliers
5-Nitrosalicylic acid Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-Nitrosalicylic acid
5-Nitrosalicylic Acid (CAS No. 96-97-9): A Versatile Compound Bridging Chemistry and Biomedical Applications
The 5-Nitrosalicylic Acid, identified by CAS No. 96-97-9, represents a critical molecule in modern chemical research and biomedical innovation. This compound, formally known as o-nitrophenyl salicylate, features a unique structure combining the salicylic acid scaffold with a nitro group at the 5-position of the benzene ring. Its molecular formula, C7H5NO4, underscores its role as an aromatic carboxylic acid derivative with dual functional groups—carboxylic acid and nitro—enabling diverse reactivity and biological interactions.
Recent advancements in synthetic methodologies have refined the production of 5-Nitrosalicylic Acid (CAS 96-97-9), particularly through green chemistry approaches. Researchers at the University of Cambridge reported in 2023 a catalytic oxidation strategy using heterogeneous palladium nanoparticles, achieving 88% yield with reduced solvent consumption compared to traditional nitration protocols. This breakthrough aligns with global sustainability trends while maintaining structural integrity, as confirmed by X-ray crystallography and NMR spectroscopy analyses.
In biomedical applications, the compound’s nitro group reactivity has gained attention for targeted drug delivery systems. A 2024 study published in Nature Communications demonstrated its ability to act as a prodrug carrier when conjugated with platinum-based anticancer agents. The nitro moiety facilitates redox-triggered release in hypoxic tumor microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity—a critical advancement in precision oncology.
Spectroscopic characterization reveals distinct absorption bands at 310 nm (UV) and characteristic NO2- signals at δ 160 ppm (¹³C NMR), which are pivotal for quality control during large-scale synthesis. These spectral fingerprints also enable real-time monitoring of its interaction with biological targets such as tyrosinase enzymes, where recent studies showed IC50 values of 18 µM—comparable to approved skin-lightening agents but with improved stability under physiological pH conditions.
The compound’s role as an intermediate in supramolecular assembly has expanded its utility beyond traditional chemistry domains. A collaborative project between MIT and ETH Zurich (2023) utilized its carboxylic acid functionality to create self-assembling nanostructures for drug encapsulation, achieving loading efficiencies exceeding 70% for hydrophobic molecules like curcumin. This application leverages both functional groups—the nitro group stabilizing particle morphology while the carboxylate provides surface functionalization sites.
In environmental chemistry, researchers at Stanford recently explored its potential as a selective adsorbent for heavy metal ions due to its π-conjugated system and acidic protons. Batch adsorption experiments revealed exceptional lead(II) uptake capacity (145 mg/g), attributed to chelation via deprotonated carboxylate groups and π-electron interactions with metal ions—a promising avenue for remediation technologies without generating hazardous byproducts.
Clinical translational studies now focus on its anti-inflammatory properties mediated through COX-2 inhibition pathways identified in murine arthritis models (Journal of Medicinal Chemistry, 2024). Oral administration at sub-toxic doses demonstrated significant paw edema reduction comparable to celecoxib while avoiding gastrointestinal side effects typically associated with NSAIDs—a breakthrough validated through metabolomic profiling showing minimal off-target effects.
Synthetic biologists have also engineered microbial strains capable of producing 5-Nitrosalicylic Acid precursors via recombinant pathways, offering scalable bio-based production alternatives to chemical synthesis. A Nature Biotechnology paper from Tsinghua University described E.coli strains overexpressing nitrilase enzymes that converted salicylaldehyde nitrile into the target compound with 94% enantiomeric purity—a milestone toward cost-effective pharmaceutical manufacturing processes.
The compound’s photophysical properties are now being exploited in bioimaging applications following a 2023 Angewandte Chemie report detailing its use as a fluorescent probe for reactive oxygen species detection in live cells. The nitro group’s electron-withdrawing effect enhances fluorescence quantum yield from 18% to 43%, enabling subcellular resolution imaging without requiring external quenchers—a significant improvement over conventional probes.
Ongoing research at CERN’s synchrotron facilities is investigating its structural dynamics under extreme conditions using X-ray scattering techniques, revealing phase transitions at -30°C that could inform cryopreservation strategies for sensitive biomolecules during storage or transport—critical for vaccine distribution networks in resource-limited regions.
These multidisciplinary advancements underscore the strategic importance of CAS No. 96-97-9 compounds across academic and industrial sectors. As computational tools like machine learning-driven QSAR modeling refine predictive capabilities for new applications—and regulatory frameworks evolve to accommodate emerging uses—the compound continues shaping next-generation solutions in healthcare, materials science, and environmental engineering without compromising safety or ethical standards.
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